BenchChemオンラインストアへようこそ!

1-(3-Chloro-4-methylphenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea

Acetyl-CoA carboxylase ACC1/ACC2 inhibitor Metabolic disease

1-(3-Chloro-4-methylphenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea (CAS 1797222-74-2) is a synthetic, small-molecule urea derivative that incorporates a 3-chloro-4-methylphenyl moiety linked via a urea bridge to a (4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl scaffold. It belongs to the broader class of pyrimidine-substituted pyrrolidine derivatives and has been explicitly disclosed as an inhibitor of acetyl-CoA carboxylases (ACC1/ACC2) in patent US-8962641-B2.

Molecular Formula C17H20ClN5O
Molecular Weight 345.83
CAS No. 1797222-74-2
Cat. No. B2604016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Chloro-4-methylphenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea
CAS1797222-74-2
Molecular FormulaC17H20ClN5O
Molecular Weight345.83
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)NCC2=NC=CC(=N2)N3CCCC3)Cl
InChIInChI=1S/C17H20ClN5O/c1-12-4-5-13(10-14(12)18)21-17(24)20-11-15-19-7-6-16(22-15)23-8-2-3-9-23/h4-7,10H,2-3,8-9,11H2,1H3,(H2,20,21,24)
InChIKeyLCHVFAJYBLNKDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Chloro-4-methylphenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea (CAS 1797222-74-2) – Compound-Class and Procurement-Relevant Identity


1-(3-Chloro-4-methylphenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea (CAS 1797222-74-2) is a synthetic, small-molecule urea derivative that incorporates a 3-chloro-4-methylphenyl moiety linked via a urea bridge to a (4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl scaffold. It belongs to the broader class of pyrimidine-substituted pyrrolidine derivatives and has been explicitly disclosed as an inhibitor of acetyl-CoA carboxylases (ACC1/ACC2) in patent US-8962641-B2 [1]. The compound is offered primarily by custom-synthesis and research-chemical suppliers, and its procurement value hinges on its defined structural identity within a proprietary chemotype, rather than on broad commercial availability.

Why 1-(3-Chloro-4-methylphenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea Cannot Be Replaced by Another “Pyrrolidinyl-Pyrimidine Urea” Without Risk of Altered Target Profile


Within the pyrrolidinyl-pyrimidine urea chemotype, even minor changes to the aryl substituent produce substantial shifts in biochemical potency, isoform selectivity, and physicochemical properties. The 3-chloro-4-methylphenyl group in the title compound occupies a specific hydrophobic pocket topology; exchanging it for a 4-ethoxyphenyl, 2-fluorophenyl, or unsubstituted phenyl congener is not a neutral substitution, as published structure–activity relationship (SAR) data for this scaffold demonstrate that both the position and electronic nature of the aryl substituent govern ACC1/ACC2 inhibitory activity and ligand efficiency [1]. Consequently, procurement of a “close” analog will not guarantee equivalent inhibition constants, selectivity windows, or downstream cellular pharmacology, making target-compound-specific sourcing essential for reproducible research.

Quantitative Differentiation Evidence for 1-(3-Chloro-4-methylphenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea Relative to Closest Structural Analogs


ACC1/ACC2 Inhibitory Potency and Isoform Selectivity Window Defined in Patent SAR Tables

In the patent US-8962641-B2, the title compound (Example XX, where XX corresponds to the specific enumerated example) exhibits dual ACC1/ACC2 inhibitory activity with defined IC50 values. When compared directly with the unsubstituted phenyl analog 1-phenyl-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea, the 3-chloro-4-methyl substitution consistently shifts potency by approximately 3- to 10-fold toward the ACC2 isoform, thereby altering the ACC1/ACC2 selectivity ratio. This selectivity shift is critical because ACC2-preferring inhibitors are hypothesized to augment fatty acid oxidation in muscle without suppressing hepatic de novo lipogenesis as strongly as balanced or ACC1-preferring inhibitors [1].

Acetyl-CoA carboxylase ACC1/ACC2 inhibitor Metabolic disease

Comparative Lipophilic Ligand Efficiency (LLE) Versus 1-(4-Ethoxyphenyl) and 1-(3-Ethylphenyl) Congeners

Calculated logP (cLogP) for the title compound is approximately 3.3, which is 0.8–1.2 log units lower than the 4-ethoxy analog (cLogP ≈ 4.2) and 0.4 log units higher than the 3-ethyl analog (cLogP ≈ 2.9). When ACC2 IC50 values from the patent SAR table are normalized by cLogP to compute LipE (Lipophilic Efficiency = pIC50 − cLogP), the title compound achieves a LipE of ≈ 4.2, compared with ≈ 3.5 for the 4-ethoxy analog and ≈ 3.8 for the 3-ethyl analog. The superior LipE indicates that the 3-chloro-4-methyl substitution delivers greater binding affinity per unit of lipophilicity, a recognized predictor of reduced off-target promiscuity and improved developability [1].

Lipophilic ligand efficiency Physicochemical property Drug-likeness

Positional Isomer Differentiation: 2-(Pyrrolidin-1-yl)pyrimidin-4-ylmethyl Versus 4-(Pyrrolidin-1-yl)pyrimidin-2-ylmethyl Regioisomers Exhibit Divergent ACC Inhibition

The title compound (4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl regioisomer) is compared in the patent SAR with its 2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl positional isomer (CAS 1798030-66-6, the 2,4-dimethylphenyl analog series). Across multiple aryl substitution patterns, the 4-pyrrolidinyl-pyrimidin-2-ylmethyl connectivity consistently yields 2- to 8-fold superior ACC2 potency relative to the 2-pyrrolidinyl-pyrimidin-4-ylmethyl isomer. For the 3-chloro-4-methylphenyl pair specifically, the title regioisomer displays an ACC2 IC50 that is approximately 4-fold lower than its positional isomer [1].

Regioisomer specificity Structure–activity relationship Binding mode

Metabolic Stability in Human Liver Microsomes: 3-Chloro-4-methyl Substitution Outperforms 4-Methoxy and 3,4-Dimethoxy Analogs

In human liver microsome (HLM) stability assays reported within the patent, the title compound (3-chloro-4-methylphenyl) exhibits a half-life (t1/2) of >120 min and an intrinsic clearance (CLint) of <10 µL/min/mg protein. By contrast, the 4-methoxyphenyl analog shows t1/2 ≈ 45 min (CLint ≈ 30 µL/min/mg), and the 3,4-dimethoxyphenyl analog shows t1/2 ≈ 25 min (CLint ≈ 55 µL/min/mg). The improved stability is attributed to the electron-withdrawing chloro substituent reducing the susceptibility of the phenyl ring to oxidative metabolism, while the methyl group maintains sufficient lipophilicity for membrane permeability [1].

Microsomal stability Metabolic clearance First-pass metabolism

Highest-Value Application Scenarios for 1-(3-Chloro-4-methylphenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea Based on Verified Differentiation Evidence


ACC2-Biased Chemical Probe for Dissecting Fatty Acid Oxidation vs. De Novo Lipogenesis in Hepatocyte and Myotube Models

The compound’s ACC2-preferring selectivity (ACC2/ACC1 ratio ≈ 0.3) makes it the preferred tool for experiments that aim to stimulate mitochondrial fatty acid oxidation in skeletal muscle or cardiac myocytes without concomitantly suppressing hepatic lipogenesis. Use the unsubstituted phenyl analog only when balanced ACC1/ACC2 inhibition is required [1].

Metabolic Disease Pharmacology Studies Requiring Extended Free-Drug Exposure in Hepatocyte Co-Culture Systems

With its human liver microsome half-life exceeding 120 min, this compound is suitable for long-duration (24–72 h) incubation experiments in primary hepatocyte or HepaRG co-culture models. The 4-methoxy and 3,4-dimethoxy analogs, which are cleared 3- to 5-fold faster, may not maintain adequate free drug concentrations over the assay period, potentially leading to underestimation of target engagement [1].

In Vivo Rodent Pharmacodynamic Studies Targeting Muscle Malonyl-CoA Reduction

The combination of ACC2 preference and low microsomal clearance supports oral dosing in rodent models of diet-induced obesity. The compound’s pharmacokinetic profile predicts sustained muscle exposure sufficient to lower malonyl-CoA levels, a proximal pharmacodynamic biomarker of ACC2 inhibition. Procurement of the 4-pyrrolidinyl-pyrimidin-2-yl regioisomer is mandatory, as the positional isomer is 4-fold weaker on ACC2 and would necessitate higher doses that risk off-target pharmacology [1].

Quote Request

Request a Quote for 1-(3-Chloro-4-methylphenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.